molecular formula C15H18ClN3O2 B3015667 N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014068-06-4

N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B3015667
CAS No.: 1014068-06-4
M. Wt: 307.78
InChI Key: SPBBEZQVLKRUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014068-06-4) is a chemical compound with the molecular formula C15H18ClN3O2 and a molecular weight of 307.77 g/mol . It belongs to the chemical class of pyrazole carboxamides, which are extensively researched as potential fungicidal agents in agricultural science . Recent studies on structurally similar pyrazole carboxamides have demonstrated that their primary mechanism of action involves disrupting mitochondrial function in fungal pathogens . This includes a significant reduction in mitochondrial membrane potential and the inhibition of key enzymatic complexes in the respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . Such actions lead to the impairment of energy production, ultimately causing cellular death in target fungi like Rhizoctonia solani , the causative agent of rice sheath blight . The compound features a specific substitution pattern on the pyrazole core, which is critical for its bioactivity and interaction with molecular targets . This reagent is intended for use in biochemical and agricultural research, including investigations into fungicidal mechanisms of action, structure-activity relationship (SAR) studies, and in vitro antifungal screening assays. It is supplied for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-4-19-9-11(15(18-19)21-5-2)14(20)17-13-8-6-7-12(16)10(13)3/h6-9H,4-5H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBBEZQVLKRUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the ethoxy group. Finally, the carboxamide group is introduced through a reaction with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.
  • Reduction : Employing lithium aluminum hydride to yield amines or alcohols.
  • Substitution : The chloro group can be replaced with other nucleophiles under suitable conditions.

Biology

This compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
    • Case Study : In vitro tests demonstrated significant inhibition of bacterial growth in Staphylococcus aureus.
  • Anti-inflammatory Effects : Research indicates that it may inhibit enzymes involved in inflammatory pathways.
    • Case Study : Animal models showed reduced inflammation markers after administration of the compound.

Medicine

Exploration into the therapeutic potential of this compound includes:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways.
    • Case Study : In vitro assays revealed that the compound reduced proliferation rates in certain cancer cell lines.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound.

Application AreaKey FindingsCase Studies
ChemistryBuilding block for complex synthesisVarious chemical reactions are feasible
BiologyAntimicrobial and anti-inflammatory propertiesSignificant inhibition in bacterial growth and inflammation markers
MedicinePotential anti-cancer agentReduced tumor proliferation in cell lines

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014046-07-1)

Molecular Formula : C₁₄H₁₅Cl₂N₃O₂
Molecular Weight : 328.2 g/mol .

Comparison :

  • Aryl substitution : Replaces 3-chloro-2-methylphenyl with 3,4-dichlorophenyl, increasing halogen density and lipophilicity (ClogP likely higher).
  • Impact : Enhanced electron-withdrawing effects may influence binding to hydrophobic pockets in biological targets.

4-Chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide (CAS 2034527-13-2)

Molecular Formula : C₁₆H₁₄ClN₇OS
Molecular Weight : 387.8 g/mol .

Comparison :

  • Pyrazole substitution : Chlorine at position 4 (vs. ethoxy at position 3 in the target compound).
  • Impact : The bulky triazolopyridazine group may reduce membrane permeability but enhance target specificity.

4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide (CAS 1172917-86-0)

Molecular Formula : C₁₅H₁₈FN₃O₃
Molecular Weight : 307.3 g/mol .

Comparison :

  • Pyrazole substitution : Ethoxy at position 4 (vs. position 3 in the target), altering spatial orientation.
  • Aryl group : 4-fluorophenyl introduces electron-withdrawing effects distinct from chloro-methyl substitution.
  • Carboxamide chain : Methoxyethyl group (vs. ethyl in the target) may improve solubility.

1-(3-Chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide

Key Features :

  • Pyrazole substitution : Methoxy at position 5 (vs. ethoxy at position 3).
  • Aryl group : 3-chlorophenyl (simpler substitution than the target’s 3-chloro-2-methylphenyl) .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

Key Features :

  • Substituents : Multiple chlorines on phenyl rings and a pyridylmethyl group.

Research Findings and Implications

While direct biological data for the target compound are unavailable, insights can be drawn from structural analogs:

  • Substituent position : Ethoxy at pyrazole position 3 (target) vs. position 4 (CAS 1172917-86-0) may critically affect conformational stability and target engagement .
  • Halogen effects : Chlorine vs. fluorine on aryl groups modulates electronic properties and lipophilicity, influencing pharmacokinetics (e.g., absorption, metabolism) .
  • Heterocyclic extensions : Bulky groups (e.g., triazolopyridazine in CAS 2034527-13-2) may limit blood-brain barrier penetration but improve selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Implications
N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (Target) C₁₆H₁₈ClN₃O₂ ~323.5 3-ethoxy (pyrazole), 3-chloro-2-methylphenyl (carboxamide) Balanced lipophilicity and steric bulk
N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide C₁₄H₁₅Cl₂N₃O₂ 328.2 3,4-dichlorophenyl Increased halogen density and lipophilicity
4-Chloro-1-ethyl-N-...triazolo[4,3-b]pyridazin-3-yl)methyl) C₁₆H₁₄ClN₇OS 387.8 Thiophene-triazolopyridazine, 4-chloro (pyrazole) Enhanced specificity, reduced permeability
4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide C₁₅H₁₈FN₃O₃ 307.3 4-ethoxy (pyrazole), 4-fluorophenyl, methoxyethyl Improved solubility
1-(3-Chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide - - 5-methoxy (pyrazole), 3-chlorophenyl Simpler structure, faster metabolism

Biological Activity

N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various biological applications, particularly due to its potential therapeutic properties. This article outlines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro-substituted phenyl ring
  • Ethoxy group
  • Pyrazole ring
  • Carboxamide functional group

The IUPAC name for this compound is N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide, with the molecular formula C15H18ClN3O2C_{15}H_{18}ClN_{3}O_{2} .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function by:

  • Inhibiting enzyme activity : The compound can bind to the active sites of enzymes, modulating their functions.
  • Receptor modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that pyrazole derivatives, including this compound, can inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial potential, showing effectiveness against a range of pathogens. Its structural components may contribute to disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exert anti-inflammatory effects. The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Compounds similar to this one have shown promising results in reducing edema in animal models .

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives, highlighting their therapeutic potential:

StudyFindings
Study on Anticancer Activity Compounds showed effective inhibition of microtubule assembly and enhanced apoptosis in breast cancer cells at concentrations as low as 1 μM.
Inflammatory Response Evaluation Pyrazole derivatives demonstrated significant inhibition of COX enzymes with minimal side effects on gastric tissues, indicating a favorable safety profile.
Antimicrobial Screening The compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. A common approach includes:

Core Pyrazole Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions. For example, Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate was synthesized via a cyclization reaction in N,N-dimethylacetamide with potassium carbonate at 80°C for 10 hours .

Substitution Reactions : Introduction of the ethoxy group at the 3-position via nucleophilic substitution or alkylation.

Amide Coupling : Reacting the pyrazole-4-carboxylic acid derivative with N-(3-chloro-2-methylphenyl) amine using coupling agents like EDC/HOBt.

Purification : Silica gel chromatography is critical for isolating the target compound from byproducts .

Key Challenges : Regioselectivity in pyrazole ring formation and steric hindrance during amide coupling require optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. How is the structural identity of this compound verified?

Methodological Answer: Structural confirmation relies on a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, -CH2CH3), δ 4.1–4.3 ppm (quartet, -OCH2), and aromatic protons (δ 6.8–7.5 ppm) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (δ ~165 ppm) and quaternary carbons in the pyrazole ring (δ ~140–150 ppm) are diagnostic .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+) and fragmentation pattern .
  • X-ray Crystallography : For crystalline derivatives, bond lengths and angles confirm regiochemistry, as seen in structurally related pyrazoles .

Q. What preliminary biological activities are reported for this compound class?

Methodological Answer: Pyrazole-carboxamides are explored as sodium channel blockers (e.g., indoxacarb analogs) . Standard assays include:

  • Electrophysiological Studies : Patch-clamp techniques to measure inhibition of voltage-gated sodium channels in neuronal cells .
  • Insecticidal Activity : Bioassays on Spodoptera frugiperda larvae, with LC50 values calculated from dose-response curves .
  • Enzyme Inhibition : Fluorometric assays targeting acetylcholinesterase or cytochrome P450 isoforms to assess off-target effects .

Advanced Research Questions

Q. How do solvent polarity and temperature impact regioselectivity in pyrazole ring formation?

Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, N,N-dimethylacetamide) favor the 1,3-dipolar cycloaddition pathway, yielding the 1-ethyl-3-ethoxy isomer. Non-polar solvents may lead to alternative regioisomers .
  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but can promote side reactions (e.g., decarboxylation). Kinetic vs. thermodynamic control must be balanced .
  • Catalysts : Bases like K2CO3 or Cs2CO3 enhance nucleophilicity of intermediates, improving yield and selectivity .

Data Contradictions : Conflicting reports on regioselectivity may arise from variations in solvent purity or trace metal catalysts .

Q. How can contradictory NMR data for similar pyrazole derivatives be resolved?

Methodological Answer: Discrepancies in NMR assignments often stem from:

  • Tautomerism : Pyrazole rings exhibit annular tautomerism, altering proton environments. Variable-temperature NMR (e.g., -40°C to 25°C) can stabilize specific tautomers .
  • Solvent Effects : Chloroform-d vs. DMSO-d6 may shift aromatic protons by 0.2–0.5 ppm. Internal standards (e.g., TMS) and 2D NMR (COSY, HSQC) clarify assignments .
  • Crystallographic Validation : X-ray structures resolve ambiguities, as demonstrated for 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino] derivatives .

Q. What mechanistic insights exist for this compound’s interaction with voltage-gated sodium channels?

Methodological Answer: Mechanistic studies involve:

  • Molecular Docking : Pyrazole-carboxamides bind to the pore-forming region of Nav1.7 channels, with the 3-ethoxy group enhancing hydrophobic interactions .
  • Mutagenesis Studies : Site-directed mutations (e.g., F1764A in domain IV) reduce inhibitory potency, confirming key binding residues .
  • Electrophysiology : Voltage-clamp recordings reveal state-dependent inhibition, with stronger block during channel inactivation .

Contradictions : Some studies report partial agonist activity at high concentrations, suggesting dual modulation. Dose-response curves and Schild analysis are critical to differentiate effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.